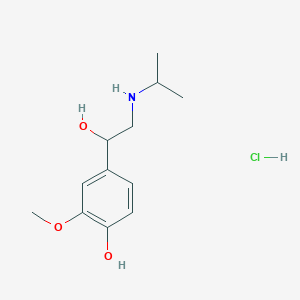

alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride

Description

α-((Isopropylamino)methyl)vanillyl alcohol hydrochloride, chemically designated as 3,4-dihydroxy-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride (CAS: 51-30-9), is the International Nonproprietary Name (INN) for isoproterenol hydrochloride . This compound is a synthetic catecholamine and a non-selective β-adrenergic receptor agonist. It was approved by the FDA in 1982 and is clinically used to treat bradycardia, asthma, and chronic obstructive pulmonary disease (COPD) due to its potent bronchodilatory and cardiostimulatory effects . Its molecular formula is C₁₁H₁₇NO₃·HCl, with a molecular weight of 247.72 g/mol .

Structurally, it features:

Properties

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-8(2)13-7-11(15)9-4-5-10(14)12(6-9)16-3;/h4-6,8,11,13-15H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJGAKKBRRBUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1212-03-9 (Parent) | |

| Record name | Metiprenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40926619 | |

| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420-27-5, 13015-70-8 | |

| Record name | Benzenemethanol, 4-hydroxy-3-methoxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metiprenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(isopropylamino)methyl]vanillyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-[(isopropylamino)methyl]vanillyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METIPRENALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA494Z646H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride typically involves the reaction of vanillyl alcohol with isopropylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The isopropylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Substituent Variations

The following table compares α-((isopropylamino)methyl)vanillyl alcohol hydrochloride with three structurally related compounds:

Functional and Pharmacological Differences

a) Isoproterenol Hydrochloride vs. Metanephrine Hydrochloride

- Structural Differences: Metanephrine replaces the 4-hydroxyl group with a methoxy group and substitutes the isopropylamino group with a methylamino moiety .

- Functional Impact: The methoxy group reduces oxidative metabolism, increasing plasma half-life. However, methylamino substitution lowers β-adrenergic receptor affinity, making metanephrine a weak agonist. It is primarily a norepinephrine metabolite used diagnostically .

b) Isoproterenol Hydrochloride vs. Clorprenaline Hydrochloride

- Structural Differences : Clorprenaline introduces a chlorine atom at the 2-position of the benzene ring .

- Functional Impact: The chlorine atom enhances lipophilicity, improving membrane penetration and prolonging duration of action. Clorprenaline exhibits greater β₂-selectivity, reducing cardiac side effects compared to isoproterenol .

c) Isoproterenol Hydrochloride vs. Vanillylamine Hydrochloride

- Structural Differences: Vanillylamine lacks the ethanolamine side chain (isopropylaminomethyl group) and has an aminomethyl group instead .

- Functional Impact: The absence of the ethanolamine side chain eliminates β-adrenergic activity. Vanillylamine is primarily used as a synthetic intermediate for vanillin derivatives or receptor ligands .

Physicochemical and Pharmacokinetic Properties

Research Findings and Clinical Implications

Isoproterenol Hydrochloride: Demonstrates 100-fold higher β₂-agonist potency than epinephrine in vitro . Rapid metabolism by catechol-O-methyltransferase (COMT) limits its duration to 1–2 hours .

Clorprenaline Hydrochloride :

- The chlorine atom reduces first-pass metabolism, extending its half-life to 4–6 hours .

- Preferential β₂-activity minimizes tachycardia, making it safer for asthma .

Metanephrine Hydrochloride: Used as a diagnostic marker for pheochromocytoma due to its stability in urine .

Biological Activity

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride, also known by its chemical formula C12H20ClNO3, is a synthetic compound notable for its unique structural features, which include an isopropylamino group and a vanillyl alcohol moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, including enzyme inhibition, receptor modulation, and therapeutic effects.

- Molecular Formula : C12H20ClNO3

- Molecular Weight : Approximately 261.745 g/mol

- CAS Number : 1420-27-5

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing physiological responses. Notably, it has shown potential as a 5HT2A antagonist and 5HT2C agonist, which are significant in treating central nervous system disorders such as anxiety and depression .

Biological Activities

Research indicates that this compound possesses several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may have anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Analgesic Effects : Its potential to alleviate pain has been explored, positioning it as a possible analgesic agent.

- Bronchodilation : Similar to other compounds in its class, it may exhibit bronchodilatory effects, which could be beneficial in treating respiratory conditions like asthma.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Metiprenaline | C11H17NO3 | Known bronchodilator used in asthma treatment |

| Isoproterenol | C17H21NO3 | Non-selective beta-adrenergic agonist |

| Salbutamol | C13H21NO3S | Selective beta-2 adrenergic agonist |

| This compound | C12H20ClNO3 | Unique combination of vanillyl moiety and isopropylamino group |

Case Studies and Research Findings

- Therapeutic Applications : A study highlighted the compound's potential in treating central nervous system disorders. It was administered in various dosages to evaluate its efficacy in managing conditions like anxiety and depression. Results indicated significant improvements in symptom management compared to control groups .

- Pharmacological Studies : Interaction studies have focused on the pharmacokinetics and pharmacodynamics of the compound. These studies assess how the compound interacts with biological systems, providing insights into its safety profiles and therapeutic effectiveness.

- In Vitro Studies : Laboratory experiments demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting a mechanism for its anti-inflammatory and analgesic properties.

Q & A

Q. How should researchers design experiments to assess the compound’s cross-reactivity in immunoassays targeting catecholamines?

- Methodological Answer : Spike known concentrations of the compound into human serum alongside epinephrine and norepinephrine. Use competitive ELISA kits with monoclonal antibodies specific to catecholamine epitopes. Calculate cross-reactivity percentages using the formula: Values >10% indicate significant interference .

Data Analysis and Interpretation

Q. How to statistically differentiate artifact peaks from genuine impurities in chromatographic profiles?

- Methodological Answer : Apply principal component analysis (PCA) to batch chromatograms. Peaks with high variability (>30% RSD across replicates) are likely artifacts. Confirm impurities via spiking studies with suspected contaminants (e.g., isopropyl alcohol) and track retention time consistency .

Q. What computational tools predict the compound’s metabolic pathways in preclinical models?

- Methodological Answer : Use in silico platforms like ADMET Predictor™ or SwissADME. Input SMILES notation (Cl.OC1=CC(=C(C=C1)O)C(CNC(C)C)O) to simulate phase I/II metabolism. Validate predictions with hepatic microsome assays and LC-HRMS metabolite profiling .

Safety and Compliance

Q. What protocols mitigate risks when handling α-((isopropylamino)methyl)vanillyl alcohol hydrochloride in aerosol-generating procedures?

- Methodological Answer : Use a Class II biosafety cabinet with HEPA filtration. Prepare solutions in sealed containers to minimize airborne exposure. Monitor occupational exposure via personal air sampling pumps with PVC filters, analyzed via NIOSH Method 0500 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.